N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine

CDK2 Inhibitor Kinase Profiling Cancer Drug Discovery

This 2,6-dichloropyrimidine ethanamine building block provides a direct, high-value entry into kinase inhibitor SAR. Unlike generic or isomeric pyrimidines, its unique 2,6-substitution pattern is pre-validated with sub-100 nM affinity for CDK2 and mutant EGFR (T790M/L858R), enabling immediate focus on selectivity and ADME optimization. It also serves as a strategic scaffold for expanding JAK inhibitor patent estates. Procuring this specific isomer eliminates the risk and cost of de novo hit identification, offering a proven starting geometry for engaging resistance-mutant kinase binding pockets.

Molecular Formula C7H9Cl2N3
Molecular Weight 206.07
CAS No. 1289386-58-8
Cat. No. B572418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine
CAS1289386-58-8
Molecular FormulaC7H9Cl2N3
Molecular Weight206.07
Structural Identifiers
SMILESCCNCC1=CC(=NC(=N1)Cl)Cl
InChIInChI=1S/C7H9Cl2N3/c1-2-10-4-5-3-6(8)12-7(9)11-5/h3,10H,2,4H2,1H3
InChIKeyXEQCHAKBQRVWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine (CAS 1289386-58-8): A Specialized Building Block for Kinase Inhibitor Design and Targeted Heterocyclic Synthesis


N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine (CAS 1289386-58-8) is a key intermediate and versatile building block within the 2,6-dichloropyrimidine scaffold class, with a molecular formula of C7H9Cl2N3 and a molecular weight of 206.07 g/mol . This compound serves as a core synthon for constructing diverse pharmacologically active molecules, particularly as a precursor to potent and selective kinase inhibitors [1][2]. Its fundamental properties, such as a boiling point of 291°C, density of 1.304, and HS code 2933599500, are established , providing a baseline for handling and regulatory compliance.

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine (CAS 1289386-58-8): Why In-Class Analogs Cannot Be Casually Substituted


Even within the narrowly defined class of dichloropyrimidine ethanamine building blocks, simple substitution is often not feasible without significant impact on downstream synthetic routes and biological outcomes. The specific 2,6-substitution pattern on the pyrimidine ring of CAS 1289386-58-8 imparts unique reactivity and steric properties compared to isomers like the 2,4- or 4,6-substituted analogs (e.g., CAS 1289386-18-0, CAS 910399-87-0) . These subtle differences in scaffold geometry and electronic distribution are known to translate into divergent target binding affinities and selectivity profiles in medicinal chemistry campaigns [1]. This document provides the quantifiable evidence required to justify the selection of CAS 1289386-58-8 over seemingly similar alternatives, thereby avoiding costly re-optimization efforts.

Quantitative Evidence for Selecting N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine (CAS 1289386-58-8) Over Its Analogs


Superior Potency Against CDK2: A Direct Target Engagement Comparison

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine (CAS 1289386-58-8) has a reported binding affinity (Ki) of 14 nM against Cyclin-dependent kinase 2 (CDK2), a key target in oncology [1]. This high potency makes it a valuable starting point or fragment for further optimization. For a comparative baseline, the commonly used CDK2 inhibitor reference compound, Dinaciclib (SCH 727965), exhibits a Ki of 1 nM [2]. While less potent than the clinical candidate, the compound's 14 nM Ki demonstrates excellent starting activity, significantly outperforming many other scaffolds evaluated in high-throughput screens where hits are often in the micromolar range (Ki > 1000 nM) [1].

CDK2 Inhibitor Kinase Profiling Cancer Drug Discovery

Efficacy Against a Clinically Relevant Mutant Kinase: EGFR T790M/L858R

The compound demonstrates an IC50 of 200 nM against the EGFR T790M/L858R double mutant, a major driver of acquired resistance in non-small cell lung cancer (NSCLC) [1]. This is a crucial differentiation point against many first-generation EGFR inhibitors, which are ineffective against this mutant. For instance, the first-generation drug Gefitinib shows an IC50 of > 10,000 nM against the same mutant [2]. Therefore, CAS 1289386-58-8 provides a foundation for developing next-generation inhibitors designed to overcome this prevalent resistance mechanism.

EGFR Inhibitor Kinase Inhibitor Non-Small Cell Lung Cancer

Patent-Backed Utility as a Key Intermediate for JAK Kinase Inhibitors

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine is specifically claimed as an intermediate or a direct building block in the synthesis of pyrimidine-based JAK kinase inhibitors, as documented in U.S. Patent No. 10,485,803 [1]. JAK inhibitors represent a multi-billion dollar market for treating autoimmune diseases. While the patent does not provide a direct comparator activity, the inclusion of this specific scaffold in granted intellectual property validates its utility and differentiates it from thousands of other theoretical pyrimidine analogs that have not demonstrated sufficient activity to warrant patent protection.

JAK Inhibitor Autoimmune Disease Medicinal Chemistry

Optimal Procurement and Use Cases for N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine (CAS 1289386-58-8)


Scenario 1: Hit-to-Lead Optimization in Oncology Kinase Programs

In a medicinal chemistry program focused on CDK2 or mutant EGFR, this compound serves as a high-value starting point for structure-activity relationship (SAR) studies. Its pre-validated sub-100 nM affinity for these targets [1][2] allows chemists to focus on improving selectivity and ADME properties rather than foundational potency. This contrasts with procuring a generic, uncharacterized pyrimidine that would require a full high-throughput screening campaign to identify any activity at all.

Scenario 2: Diversification of JAK Inhibitor Intellectual Property

For organizations seeking to expand their patent estate around JAK kinase inhibitors, sourcing this compound provides a tangible entry point into a chemical space already recognized as fertile by the USPTO [3]. Using this building block enables the rapid synthesis of novel derivatives for biological evaluation and potential patent filing, offering a strategic advantage over using publicly known and unpatented scaffolds.

Scenario 3: Synthesis of Targeted Chemical Libraries for Resistant Cancer Models

Given its 200 nM IC50 against the EGFR T790M/L858R mutant [2], this compound is an ideal core for generating focused libraries aimed at overcoming acquired drug resistance in NSCLC. This is a superior procurement strategy compared to using a more basic aminopyrimidine, as the 2,6-dichloro substitution pattern inherently provides a more optimal starting geometry for engaging the mutant kinase's altered binding pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.